Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate
Description
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is a substituted benzodioxane derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxin ring fused to a hydroxypropanoate ester. The compound features a hydroxyl group at the β-position of the propanoate chain, which distinguishes it from structurally analogous ketone or ester derivatives.
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-2-16-12(15)8-10(14)9-4-3-5-11-13(9)18-7-6-17-11/h3-5,10,14H,2,6-8H2,1H3 |
InChI Key |
QDLWXLCTHOPTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C2C(=CC=C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often involve the use of solvents like butanone and reagents such as potassium carbonate and dibromoethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate exerts its effects involves interactions with various molecular targets. These interactions can influence pathways such as the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate with structurally related derivatives, focusing on substituents, functional groups, and synthesis pathways:
Structural and Functional Differences
Hydroxyl vs. Oxo Groups: The target compound’s hydroxyl group at the β-position contrasts with the oxo group in its ketone analog (C₁₃H₁₄O₅) .
Substituent Position and Steric Effects: Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate introduces a methyl group at the α-position, which may sterically hinder nucleophilic attacks compared to the unsubstituted target compound.
Biological Activity
Introduction
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as a benzodioxane derivative. Its molecular formula is , and it features a dihydrobenzo[b][1,4]dioxin moiety linked to a propanoate functional group. This unique structure is believed to contribute significantly to its biological properties.
Biological Activity
Antidepressant Effects
Recent studies have indicated that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like activities. For instance, compounds structurally related to this compound have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are critical targets in the treatment of depression.
In a study involving various benzoxazole and benzothiazole derivatives, one compound exhibited a Ki value of 17 nM for the 5-HT1A receptor and 0.71 nM for the 5-HT2A receptor, demonstrating potent binding affinity and antidepressant effects in animal models using the forced swimming test (FST) and tail suspension test (TST) .
The biological activity of this compound may involve several mechanisms:
- Serotonergic Modulation : By acting on serotonin receptors, this compound may enhance serotonergic neurotransmission, which is often dysregulated in depressive disorders.
- Neuroprotective Effects : Some studies suggest that related compounds may exert neuroprotective effects through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Variations in the dioxin moiety or the propanoate group can significantly affect receptor binding affinities and overall pharmacological profiles.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxobutanoate | Structure | Similar dioxin structure; different substitution pattern may affect biological activity |
| Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxopropanoate | Structure | Methyl ester variant; may exhibit different solubility and reactivity profiles |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidepressant Activity : A study demonstrated that certain dihydrobenzo[b][1,4]dioxine derivatives exhibited significant antidepressant-like effects in rodent models. These findings support the potential use of such compounds in treating mood disorders .
- Neuroprotective Studies : Research on related compounds has indicated potential neuroprotective properties against oxidative stress-induced neuronal damage .
This compound represents a promising candidate for further pharmacological exploration due to its unique structure and observed biological activities. Ongoing research into its mechanisms of action and structural modifications may lead to the development of novel therapeutic agents for mood disorders and other neurological conditions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
